1,3,5-Tribromo-2,4,6-trichlorobenzene

Vue d'ensemble

Description

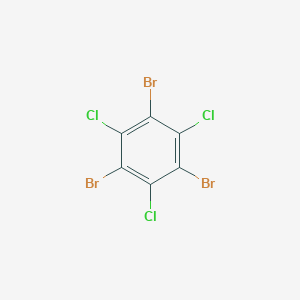

1,3,5-Tribromo-2,4,6-trichlorobenzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3. It is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2,4,6-trichlorobenzene can be synthesized through the bromination and chlorination of benzene derivatives. One common method involves the stepwise halogenation of benzene, where bromine and chlorine are introduced under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tribromo-2,4,6-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized benzene compounds .

Applications De Recherche Scientifique

Synthesis of Halogenated Compounds

One of the primary applications of 1,3,5-tribromo-2,4,6-trichlorobenzene is as a precursor for synthesizing more complex halogenated aromatic compounds. It can be used in various coupling reactions and transformations to create derivatives with specific functional groups. The compound's halogen substituents facilitate electrophilic aromatic substitution reactions, making it an essential building block in organic chemistry.

Environmental Studies

Research has also focused on the environmental impact and degradation pathways of halogenated compounds like this compound. Studies indicate that such compounds can persist in the environment and may undergo photodegradation when exposed to sunlight. Understanding these degradation mechanisms is crucial for assessing the environmental risks associated with their use .

Biological Research

In biological studies, this compound has been investigated for its potential effects on living organisms. Its halogenated structure may influence biological activity and toxicity. Research has explored its interactions with cellular systems and its potential as a model compound for studying halogenated pollutants.

Data Tables

Case Study 1: Synthesis of TATB

In a notable study conducted at Lawrence Livermore National Laboratory, researchers utilized this compound as an intermediate for synthesizing 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound known for its thermal stability and low sensitivity to shock. The synthesis involved several steps where the tribromo compound was nitrated and subsequently aminated to produce TATB .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment was performed to evaluate the persistence of halogenated compounds like this compound in aquatic ecosystems. The study highlighted the compound's resistance to biodegradation and its potential accumulation in the food chain. This research underscores the importance of monitoring such compounds due to their environmental implications .

Mécanisme D'action

The mechanism of action of 1,3,5-tribromo-2,4,6-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, affecting their function and activity. The compound’s stability and resistance to degradation also play a role in its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3-Tribromobenzene

- 1,2,4-Tribromobenzene

- 1,3,5-Tribromobenzene

- 2,4,6-Trichlorobenzene

Uniqueness

1,3,5-Tribromo-2,4,6-trichlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other halogenated benzenes .

Activité Biologique

1,3,5-Tribromo-2,4,6-trichlorobenzene (TBC) is a halogenated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article synthesizes available research findings regarding its biological effects, including toxicity, metabolic pathways, and implications for human health and the environment.

This compound is characterized by a complex structure featuring multiple bromine and chlorine substituents on the benzene ring. These halogenations significantly influence its chemical reactivity and biological interactions.

Acute Toxicity

Acute exposure to TBC has been associated with moderate toxicity. Studies indicate that the oral LD50 in rodents ranges from 300 to 800 mg/kg body weight. The primary target organs for acute toxicity include the liver and kidneys .

Short-term Exposure

In a 13-week study involving Sprague-Dawley rats fed diets containing varying concentrations of TBC (1 to 1000 mg/kg), significant increases in liver and kidney weights were observed at the highest dose. Histopathological examinations revealed notable liver damage characterized by necrosis and hypertrophy .

TBC undergoes metabolic transformation primarily in the liver, where it induces cytochrome P450 enzymes involved in xenobiotic metabolism. This induction can lead to the formation of reactive metabolites that contribute to its toxicological effects. The compound has also been shown to affect heme biosynthesis by inducing δ-aminolevulinic acid (ALA) synthetase .

Environmental Impact

TBC is persistent in the environment, exhibiting low biodegradability. Its bioaccumulation potential in aquatic organisms has raised concerns regarding its ecological impact. Studies have indicated that TBC can induce toxic responses in aquatic life, particularly affecting species such as Daphnia magna .

Case Studies

- Chronic Exposure in Humans : A case report highlighted aplastic anemia in a woman exposed to TBC through contaminated work clothing. This underscores the potential for serious health outcomes associated with chronic exposure to halogenated compounds .

- Animal Studies : In a two-year study on mice exposed dermally to TBC solutions, there were significant findings related to skin irritation and systemic toxicity, reinforcing concerns about long-term exposure risks .

Summary of Findings

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Acute Toxicity | Rodents | LD50: 300-800 mg/kg; liver and kidney targets |

| Short-term Exposure | Rats | Increased organ weights; liver histopathology |

| Long-term Exposure | Mice | Clinical toxicity; increased mortality |

| Human Case Study | Aplastic Anemia Report | Chronic exposure linked to serious health issues |

| Environmental Impact | Aquatic Species | Toxicity observed in Daphnia magna |

Propriétés

IUPAC Name |

1,3,5-tribromo-2,4,6-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBBHAMPBAWXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624624 | |

| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-02-0 | |

| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.